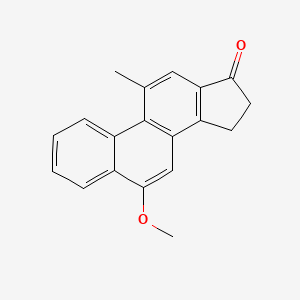![molecular formula C20H21NO3 B14694206 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one CAS No. 35202-58-5](/img/structure/B14694206.png)
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of methoxy groups, phenyl rings, and a hexahydro-benzoisoindole core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by modulating oxidative stress and inhibiting the growth of certain microorganisms . The exact molecular targets and pathways involved are still under investigation, but its antioxidant properties are thought to play a significant role in its biological activity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one stands out due to its unique structural features and diverse applications. Similar compounds include other benzoisoindole derivatives and methoxy-substituted phenyl compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
35202-58-5 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
7,8-dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C20H21NO3/c1-23-17-9-13-8-15(12-6-4-3-5-7-12)19-16(11-21-20(19)22)14(13)10-18(17)24-2/h3-7,9-10,15-16,19H,8,11H2,1-2H3,(H,21,22) |
Clé InChI |
SAJGXCJTYSNGJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3CNC(=O)C3C(CC2=C1)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


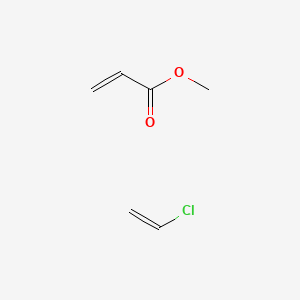
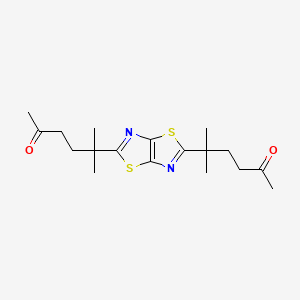
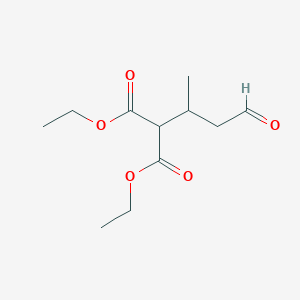
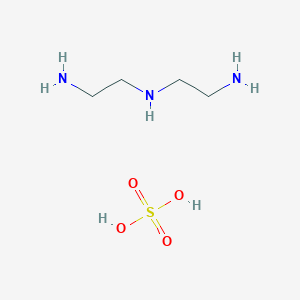
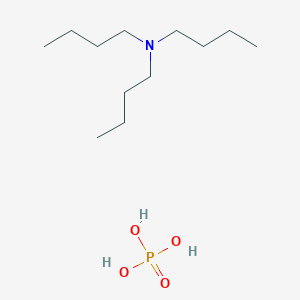
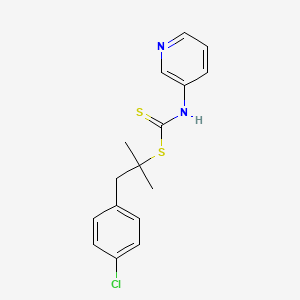
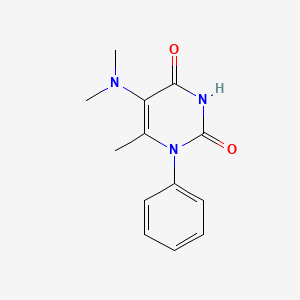

![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)




